4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile
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Overview
Description
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile typically involves the condensation of 2-nitrobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxobutanenitrile
- 4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopropanenitrile
Uniqueness
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of both the nitrophenyl and nitrile groups allows for a diverse range of chemical transformations and interactions.
Properties
IUPAC Name |
(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBHYRKCYFUFD-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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